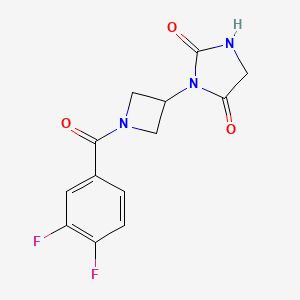

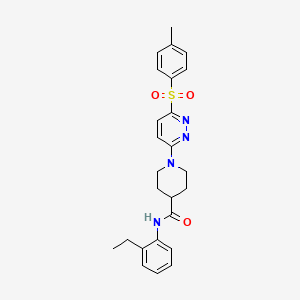

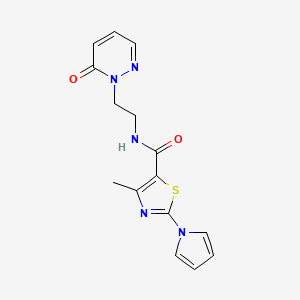

![molecular formula C21H23ClN4O3S B2546637 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 946369-06-8](/img/structure/B2546637.png)

3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Blood Pressure Lowering Activity

Research on related benzothiadiazine derivatives demonstrates their potential in lowering blood pressure. For instance, a series of substituted amino-1,2,4-benzothiadiazine 1-oxides were synthesized, showing blood pressure lowering effects in normotensive rabbits and spontaneously hypertensive rats. The most active compound within this series indicated comparable potency to known antihypertensive agents (Dillard, Yen, Stark, & Pavey, 1980).

Antihypertensive Agent Without Diuretic or Hyperglycemic Effect

Another derivative, "7-Chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide," was identified as a novel compound with sustained antihypertensive activity, differentiating itself by not exhibiting diuretic or hyperglycemic effects, unlike traditional antihypertensive medications (Shimizu, Yoshida, Kadokawa, Hatano, Kuwashima, Nakatsuji, Nose, & Kobayashi, 1977).

Thermal Behaviour and Biological Potential

Further studies on benzothiazine derivatives, including the synthesis and thermal behavior of new benzo-1,2-thiazine long-chain aryl-piperazine derivatives, have highlighted their potential biological activity. Differential scanning calorimetry indicated multiple endothermic effects, suggesting dynamic proton transfer between possible tautomeric forms, which may be relevant for the development of materials with specific thermal properties (Krzyżak, Szczęśniak-Sięga, & Malinka, 2013).

Antimicrobial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids linked via piperazine demonstrated potent antibacterial and biofilm inhibition activities, showcasing their potential as antimicrobial agents. Certain derivatives exhibited significant inhibitory activities against various bacterial strains and biofilms, underscoring the compound's utility in addressing bacterial resistance and infection control (Mekky & Sanad, 2020).

Neuroleptic-like Activity

Research on 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds revealed their potential neuroleptic-like activity. These compounds, through their synthesis and evaluation, showed promise in neuroleptic applications, hinting at their potential in central nervous system disorder treatments (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O3S/c1-15-6-7-16(22)14-18(15)25-10-12-26(13-11-25)21(27)9-8-20-23-17-4-2-3-5-19(17)30(28,29)24-20/h2-7,14H,8-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHIRKXOSWDXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

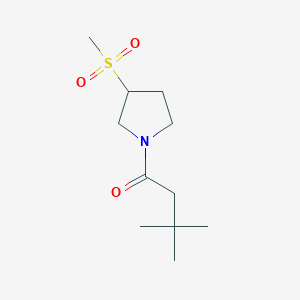

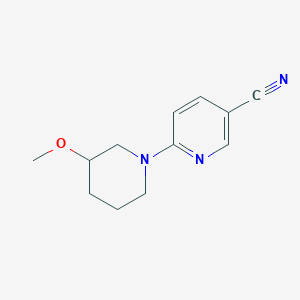

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)

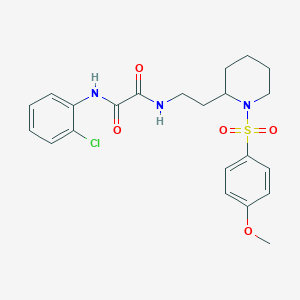

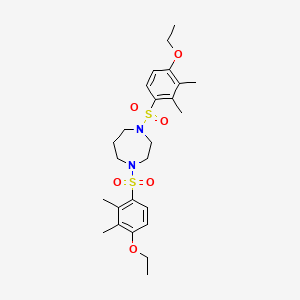

![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)

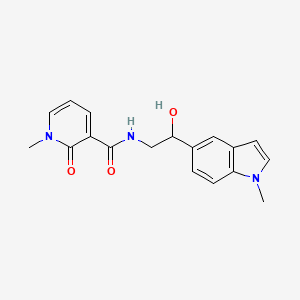

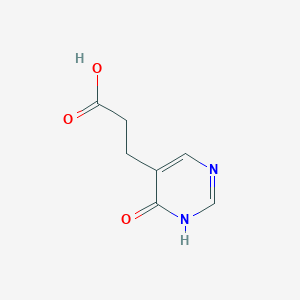

![2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546561.png)

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)